molecular formula C24H21N3O5 B11000915 N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B11000915
M. Wt: 431.4 g/mol
InChI Key: WFOCLULIHGEGKD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound characterized by its unique quinazoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific quinazoline structure and the presence of both methoxy and carboxamide functional groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-17-7-5-16(6-8-17)27-14-25-21-12-15(4-10-19(21)24(27)29)23(28)26-20-11-9-18(31-2)13-22(20)32-3/h4-14H,1-3H3,(H,26,28)

InChI Key

WFOCLULIHGEGKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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